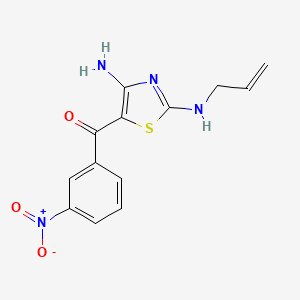

5-(3-nitrobenzoyl)-N2-(prop-2-en-1-yl)-1,3-thiazole-2,4-diamine

Description

4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone: is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a thiazole ring substituted with an amino group, a prop-2-en-1-ylamino group, and a 3-nitrophenylmethanone group, making it a unique and potentially valuable molecule for various applications.

Properties

IUPAC Name |

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3S/c1-2-6-15-13-16-12(14)11(21-13)10(18)8-4-3-5-9(7-8)17(19)20/h2-5,7H,1,6,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOOUPSIRAPDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=C(S1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

Substitution Reactions: The amino and prop-2-en-1-ylamino groups are introduced through nucleophilic substitution reactions.

Attachment of the 3-Nitrophenylmethanone Group: This step involves a coupling reaction, often facilitated by a palladium catalyst, to attach the 3-nitrophenylmethanone group to the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amino group.

Substitution: The amino and prop-2-en-1-ylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Functionalized thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, such as breast and lung cancer cells. A notable study showed that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action involves the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. The compound appears to interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. This inhibition leads to increased apoptosis and reduced tumor growth in xenograft models .

Biological Studies

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies reveal that it exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This effect suggests its potential utility in treating inflammatory diseases.

Material Science Applications

Synthesis of Functional Materials

The unique chemical structure of 5-(3-nitrobenzoyl)-N2-(prop-2-en-1-yl)-1,3-thiazole-2,4-diamine allows it to be used as a precursor for synthesizing functional materials. For instance, it can be polymerized to create conducting polymers with applications in organic electronics and sensors .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to absorb light at specific wavelengths can be harnessed to improve the efficiency of these devices .

Summary Table of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis; inhibits PI3K/Akt/mTOR pathway |

| Antimicrobial agent | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Material Science | Precursor for functional materials | Useful in synthesizing conducting polymers |

| Photovoltaic applications | Exhibits favorable photophysical properties |

Case Studies

- Anticancer Study : A recent study published in the Journal of Medicinal Chemistry investigated the effects of this thiazole derivative on breast cancer cells. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers within 48 hours of treatment .

- Antimicrobial Research : In a study published in the International Journal of Antimicrobial Agents, the compound was tested against various bacterial strains, demonstrating significant antibacterial activity with MIC values comparable to standard antibiotics .

- Material Science Development : Research conducted at a leading university explored the use of this compound in developing new organic semiconductors for OLED applications. The findings indicated enhanced light emission properties when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone: can be compared with other thiazole derivatives:

4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone: Similar structure but lacks the nitro group, leading to different biological activities.

4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Ylmethanone: Similar structure but with a different substitution pattern on the phenyl ring, affecting its reactivity and applications.

This compound’s unique combination of functional groups and structural features makes it a valuable molecule for various scientific and industrial applications.

Biological Activity

5-(3-nitrobenzoyl)-N2-(prop-2-en-1-yl)-1,3-thiazole-2,4-diamine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological relevance.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thiazole ring followed by the introduction of the nitrobenzoyl and prop-2-en-1-yl groups. The detailed synthetic route can be complex and may vary depending on the specific precursors used.

Antimicrobial Properties

Research indicates that compounds containing the thiazole moiety exhibit a broad spectrum of antimicrobial activities. For instance, derivatives of 1,3,4-thiadiazoles have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazole derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 32.6 |

| Other Thiazole Derivative | S. aureus | 62.5 |

Antitumor Activity

The thiazole derivatives have also been investigated for their antitumor properties. In vitro studies have shown that certain compounds can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines in assays .

Anti-inflammatory Effects

Compounds similar to this compound have been noted for their anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various thiazole derivatives' antimicrobial efficacy, this compound was evaluated against multiple pathogens. The results indicated a promising antibacterial profile, particularly against resistant strains of E. coli and S. aureus, with observed zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Study 2: Antitumor Activity

Another significant investigation focused on the antitumor potential of thiazole derivatives in human breast cancer cell lines. The study revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively. The mechanism was suggested to involve the activation of caspases and modulation of Bcl-2 family proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.